Cas no 940-64-7 (2-(4-methylphenoxy)acetic acid)

2-(4-methylphenoxy)acetic acid structure
940-64-7 structure
2-(4-methylphenoxy)acetic acid
940-64-7
C9H10O3
166.173902988434
MFCD00014365
83238
70329

2-(4-methylphenoxy)acetic acid Properties

Names and Identifiers

    • (4-Methylphenoxy)acetic acid
    • 4-Methylphenoxyacetic acid
    • (p-Tolyloxy)-acetic acid
    • 2-(4-Methylphenoxy)acetic acid
    • Aceticacid, (4-methylphenoxy)- (9CI)
    • Acetic acid, (p-tolyloxy)- (6CI,7CI,8CI)
    • 2-p-Tolyloxyacetic acid
    • NSC 38176
    • p-(Tolyloxy)acetic acid
    • p-Methylphenoxyacetic acid
    • 2-(p-tolyloxy)acetic acid
    • acetic acid, (4-methylphenoxy)-
    • WWY23322IK
    • SFTDDFBJWUWKMN-UHFFFAOYSA-N
    • p-Toloxyacetic acid
    • p-tolyloxy-acetic acid
    • Enamine_002060
    • 4-methyl-phenoxyacetic acid
    • ARONIS006939
    • 2-(4-Methylphenoxy)acetic acid (ACI)
    • Acetic acid, (4-methylphenoxy)- (9CI)
    • Acetic acid, (p-tolyloxy)- (6CI, 7CI, 8CI)
    • +Expand
    • MFCD00014365
    • SFTDDFBJWUWKMN-UHFFFAOYSA-N
    • 1S/C9H10O3/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
    • O=C(COC1C=CC(C)=CC=1)O
    • 2047591

Computed Properties

  • 166.06300
  • 1
  • 3
  • 3
  • 166.063
  • 12
  • 148
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.9
  • nothing
  • 0
  • 46.5

Experimental Properties

  • 1.45840
  • 46.53000
  • 297.2°C at 760 mmHg
  • 138.0 to 142.0 deg-C
  • 120°C
  • Not determined
  • Not determined
  • 222(EtOH)(lit.)

2-(4-methylphenoxy)acetic acid Security Information

2-(4-methylphenoxy)acetic acid Customs Data

  • 2918990090
  • China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(4-methylphenoxy)acetic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003CD3-1g
(4-METHYLPHENOXY)ACETIC ACID
940-64-7 98%
1g
$5.00 2024-04-19
A2B Chem LLC
AB55191-1g
4-Methylphenoxyacetic acid
940-64-7 98%
1g
$5.00 2024-07-18
Aaron
AR003CLF-1g
(4-METHYLPHENOXY)ACETIC ACID
940-64-7 97%
1g
$4.00 2024-07-18
abcr
AB118002-10 g
(4-Methylphenoxy)acetic acid, 98%; .
940-64-7 98%
10 g
€58.00 2023-07-20
Alichem
A019138903-500g
2-(p-Tolyloxy)acetic acid
940-64-7 97%
500g
$429.66 2023-08-31
Apollo Scientific
OR900698-25g
4-Methylphenoxyacetic acid
940-64-7 98%
25g
£66.00 2024-05-25
Chemenu
CM112719-500g
(4-methylphenoxy)acetic acid
940-64-7 97%
500g
$406 2024-07-19
Enamine
EN300-16890-0.05g
2-(4-methylphenoxy)acetic acid
940-64-7 98%
0.05g
$19.0 2023-09-20
eNovation Chemicals LLC
D514687-5g
4-Methylphenoxyacetic acid
940-64-7 98%
5g
$320 2022-09-06
Key Organics Ltd
BS-3901-1MG
(4-methylphenoxy)acetic acid
940-64-7 >90%
1mg
£37.00 2023-09-08

2-(4-methylphenoxy)acetic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
High-yielding cleavage of (aryloxy) acetates
Spurg, Anke; Waldvogel, Siegfried R., European Journal of Organic Chemistry, 2008, (2), 337-342

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Boron-containing phenoxyacetanilide derivatives as hypoxia-inducible factor (HIF)-1α inhibitors
Shimizu, Kazuki; Maruyama, Minako; Yasui, Yuka; Minegishi, Hidemitsu; Ban, Hyun Seung; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1453-1456

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  heated; rt
1.2 85 s, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Reference
Microwave irradiation-promoted synthesis of aryloxy acetic acids
Lin, Min; Zhou, Jin-mei; Xia, Hai-ping; Yang, Rui-feng; Lin, Chen, Chemical Research in Chinese Universities, 2004, 20(2), 213-215

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Palladium chloride Solvents: Water
Reference
Palladium-catalyzed cross coupling of organohalostannanes with aryl halides in aqueous medium
Bumagin, N. A.; Roshchin, A. I., Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2000, 70(1), 57-63

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  12 h, rt
Reference
Formononetin derivative, preparation method, and medicinal use thereof
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, heated; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Synthesis and antimicrobial activity of novel pyrazolone and pyrazole analogues containing benzimidazole moiety
Manjunath, G.; Bheemaraju, G.; Mahesh, M.; Ramana, P. Venkata, Research Journal of Pharmaceutical, 2015, 6(4), 704-716

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Preparation of isoflavone amide derivatives for treatment of hyperlipemia, obesity or type 2 diabetes
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  10 - 15 min, pH 9 - 10, rt; pH 9 - 10, rt → 90 °C; 3 h, pH 9 - 10, 80 - 90 °C
Reference
Synthesis and biological activities of 1H-1,2,4-triazole derivatives containing aryloxyacetate unit
Lu, Yan-Chang; Liu, Jian-Bing; Liang, Hua; Shi, Yan-Nian; Fang, Jian-Xin, Youji Huaxue, 2006, 26(11), 1571-1575

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Oxadiazole-isopropylamides as Potent and Noncovalent Proteasome Inhibitors
Ozcan, Sevil; Kazi, Aslamuzzaman; Marsilio, Frank; Fang, Bin; Guida, Wayne C.; et al, Journal of Medicinal Chemistry, 2013, 56(10), 3783-3805

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, reflux
Reference
Preparation of N-(oxadiazolylmethyl) phenoxy acetamide derivatives as proteasome inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  8 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
Reference
Design, docking, synthesis, and characterization of novel N'(2-phenoxyacetyl) nicotinohydrazide and N'(2-phenoxyacetyl)isonicotinohydrazide derivatives as anti-inflammatory and analgesic agents
M, Pallavi H.; Al-Ostoot, Fares Hezam; Vivek, Hamse Kameshwar; Khanum, Shaukath Ara, Journal of Molecular Structure, 2022, 1247,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Platinum ,  Lead nitrate ,  Cadmium nitrate Solvents: Water ;  rt → 40 °C
1.2 Reagents: Oxygen ;  0.1 MPa, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Method for preparation of aryloxycarboxylic acid raw pesticide from aryloxy alcohol
, China, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, reflux; reflux → 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 min, pH 5 - 6, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Reference
Preparation of heterocyclic oxyacetamide herbicide
, China, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: 1-Butanaminium, N,N-dibutyl-N-ethyl-, ethyl sulfate (1:1)
Reference
Synthesis of aryloxyacetic acids using tributylethylammonium ethylsulfate as phase transfer catalyst
Li, Yiqun, Huaxue Shiji, 2000, 22(1), 47-48

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  pH 13; 1 h
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Reference
Aryl-substituted piperazine carbonyl derivatives useful in treatment of ischemic stroke and their preparation
, China, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 90 - 95 °C
1.2 Reagents: Hydrogen ion Solvents: Water ;  acidified
Reference
Synthesis and herbicidal activity of N-(4,6-dimethoxy-2-pyrimidinyl)-2-(aryloxy)acetamide
Chu, Wenyi; Sun, Zhizhong; Gao, Jinsheng; Hou, Yanjun, Huaxue Shijie, 2005, 46(12), 741-744

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide ,  Polyethylene glycol Solvents: Dimethylformamide ;  4 h
1.2 Reagents: Sodium hydroxide Solvents: Dimethylformamide ,  Water ;  3 h
1.3 Reagents: Hydrochloric acid Solvents: Dimethylformamide ,  Water ;  pH 3 - 4, rt
Reference
A rapid and high-yield synthesis of aryloxyacetic acids in one pot under microwave irradiation and phase transfer catalysis conditions
Wei, Tai-Bao; Liu, Hong; Li, Man-Lin; Zhang, You-Ming, Indian Journal of Chemistry, 2006, (5), 1312-1314

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  60 min, 35 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Facile hydrolysis of esters with KOH-methanol at ambient temperature
Khurana, Jitender M.; Chauhan, Sushma; Bansal, Geeti, Monatshefte fuer Chemie, 2004, 135(1), 83-87

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Potassium iodide Solvents: Polyethylene glycol
1.2 -
Reference
Synthesis of 5-phenyl-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]-2-furancarboxamide and 2-phenoxy-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]acetamide derivatives
Xue, Si-Jia; Lu, Cheng-Liang, Youji Huaxue, 2008, 28(6), 1083-1086

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  8 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Some new aryloxyacetic acid
Shah, V. H.; Purohit, D. M.; Mehta, T. S.; Ravat, N. R.; Doshi, N. G., Journal of the Institution of Chemists (India), 2003, 75(2), 62-63

2-(4-methylphenoxy)acetic acid Raw materials

2-(4-methylphenoxy)acetic acid Preparation Products

2-(4-methylphenoxy)acetic acid Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:940-64-7)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:940-64-7)
A LA DING
anhua.mao@aladdin-e.com

2-(4-methylphenoxy)acetic acid Related Literature

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